molecular formula C19H22N4 B2735836 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849914-04-1

5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2735836
CAS No.: 849914-04-1
M. Wt: 306.413
InChI Key: XGPLRSIDIREMQJ-UHFFFAOYSA-N
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Description

5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a notable chemical class recognized for its potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . This compound is of significant interest in oncology research, particularly in the study of hematological malignancies and solid tumors. Its core research value lies in its mechanism as a potent inhibitor of Pim-1 kinase, a validated oncogenic target . The provirus insertion site of Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases that are constitutively active and key regulators of cell survival, proliferation, and apoptosis . Pim-1 is frequently overexpressed in a wide range of human cancers, and its inhibition has been shown to decrease cell proliferation and induce apoptosis . Compounds sharing this core structure have demonstrated the ability to suppress downstream oncogenic processes, such as the phosphorylation of the BAD protein and 2-dimensional colony formation in clonogenic cell survival assays, at submicromolar potencies, suggesting their cellular activity is mediated through Pim-1 inhibition . Furthermore, from a safety and selectivity perspective, optimized pyrazolo[1,5-a]pyrimidine analogs have been shown to be highly selective against broad panels of oncogenic kinases and to lack significant hERG channel inhibition, indicating a potentially improved safety profile for research applications . Beyond Pim-1 inhibition, the versatile pyrazolo[1,5-a]pyrimidine scaffold is also being investigated in other therapeutic areas, serving as a core structure for inhibitors of other kinases like PI3Kδ for inflammatory and autoimmune diseases research, and for the development of novel anti-mycobacterial agents . This makes this compound a valuable chemical tool for researchers exploring targeted signaling pathways in cancer and other diseases.

Properties

IUPAC Name

5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-14-8-10-22(11-9-14)18-12-15(2)21-19-17(13-20-23(18)19)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPLRSIDIREMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a pyrazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One of the primary applications of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, a process vital for cell signaling and regulation. Inhibiting these enzymes can disrupt cancer cell proliferation and survival. The compound's unique structural features allow it to bind effectively to the active sites of various kinases, leading to enhanced therapeutic efficacy against different cancer types.

Case Study: Inhibition of Specific Kinases

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory activity against specific kinases involved in tumor growth and metastasis. For instance, studies have shown that certain analogs can significantly reduce the viability of cancer cell lines by inducing apoptosis through kinase pathway disruption .

Anti-Tuberculosis Activity

Another promising application of this compound is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. The inhibition of this enzyme can lead to significant reductions in bacterial growth.

Case Study: Inhibition of Mycobacterial Growth

In a study focused on structure–activity relationships, several analogs were synthesized and tested for their ability to inhibit M. tuberculosis growth. Compounds exhibiting high potency against M. tuberculosis were identified, highlighting the potential for developing new anti-tuberculosis therapies based on this scaffold .

GPR119 Agonism and Metabolic Disorders

The compound may also have applications in metabolic disorders such as type 2 diabetes mellitus. Agonists targeting GPR119, a receptor involved in glucose metabolism and insulin secretion, are being explored for their therapeutic potential.

Case Study: Effects on Glucose Tolerance

A related study evaluated compounds similar to this compound for their agonistic activity against GPR119 in human cells. Results indicated that these compounds improved glucose tolerance and promoted insulin secretion in animal models, suggesting a beneficial role in managing type 2 diabetes .

Structure–Activity Relationship (SAR) Insights

The development of effective derivatives relies heavily on understanding the structure–activity relationships (SAR) associated with pyrazolo[1,5-a]pyrimidines. The following table summarizes key findings regarding substituent effects on biological activity:

Compound StructureBiological ActivityKey Findings
3-Phenyl SubstitutedHigh kinase inhibitionEnhanced binding affinity to kinase active sites
5-Alkyl SubstitutedAnti-tuberculosis activityImproved potency against M. tuberculosis
7-PyridylmethylamineGPR119 agonismSignificant improvement in glucose tolerance in vivo

Mechanism of Action

The mechanism of action of 5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substituents at positions 3, 5, and 6. Below is a comparative analysis:

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 7-(4-methylpiperidinyl) group in the main compound offers moderate lipophilicity, favoring membrane permeability compared to polar morpholine derivatives .
  • Solubility: Pyrimidinone derivatives (e.g., ) possess ketone oxygen, improving aqueous solubility but reducing kinase affinity compared to the non-oxidized main compound .
  • Metabolic Stability : Piperidine and piperazine substituents () may enhance metabolic stability over morpholine due to reduced susceptibility to oxidation .

Key Research Findings

  • Anticancer Potential: The main compound’s scaffold is optimized for Pim-1 inhibition, a kinase implicated in cancer progression. Neutral functional groups at position 5 (e.g., hydroxyl, ether) mitigate hERG channel toxicity, a common issue with basic amines .
  • Synthetic Accessibility: Chlorination of pyrazolo[1,5-a]pyrimidinones (e.g., ) enables efficient derivatization at position 5, facilitating rapid SAR exploration .

Biological Activity

5-Methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic disorders. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with a 4-methylpiperidin-1-yl substituent. Its molecular formula is C19H22N4C_{19}H_{22}N_4 and it has been identified with the CAS number 849914-04-1. The structural formula is as follows:

InChI InChI 1S C19H22N4 c1 14 8 10 22 11 9 14 18 12 15 2 21 19 17 13 20 23 18 19 16 6 4 3 5 7 16 h3 7 12 14H 8 11H2 1 2H3\text{InChI InChI 1S C19H22N4 c1 14 8 10 22 11 9 14 18 12 15 2 21 19 17 13 20 23 18 19 16 6 4 3 5 7 16 h3 7 12 14H 8 11H2 1 2H3}

The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, the compound disrupts signaling pathways that are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced tumor growth .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties:

  • c-Met Kinase Inhibition : A study evaluated various pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory effects on c-Met kinase. Compounds derived from this class showed moderate to good cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Notably, compounds 10b and 10f demonstrated half-maximal inhibitory concentration (IC50) values of 5.17 ± 0.48 nM and 5.62 ± 0.78 nM respectively .
  • Structure–Activity Relationship (SAR) : The SAR analysis indicated that modifications in the substituents significantly impact the biological activity. For instance, replacing certain nitrogen-containing heterocycles with substituted benzene rings enhanced cytotoxicity against specific cancer cell lines .

Modulation of Metabolic Disorders

The compound also shows promise in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in cortisol metabolism. This modulation can be beneficial in treating conditions like metabolic syndrome, which affects a significant portion of the global population .

Study on Antitumor Efficacy

A comprehensive study focusing on the antitumor efficacy of this compound was conducted where various derivatives were synthesized and evaluated for their biological activities. The findings suggested that certain modifications led to enhanced selectivity and potency against specific tumor types while maintaining lower hepatotoxicity compared to existing treatments .

CompoundCell LineIC50 Value (μM)Activity Type
10bMDA-MB-23126.67 ± 2.56Cytotoxicity
10fA54920.20 ± 2.04Cytotoxicity
ControlCabozantinibVariesBenchmark

Q & A

Q. What are the common synthetic routes for 5-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or β-enaminones under reflux conditions .
  • Step 2 : Introduction of the 4-methylpiperidin-1-yl group at position 7 through nucleophilic substitution or coupling reactions. For example, reacting the core with 4-methylpiperidine in the presence of a catalyst like Pd(PPh₃)₄ .
  • Step 3 : Optimization of substituents (e.g., methyl and phenyl groups) via regioselective alkylation or arylation reactions .
    Key reagents include hydrazine hydrate, silylformamidines, and trifluoromethylating agents. Yields range from 62% to 70% depending on reaction conditions .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituent positions and verify regiochemistry. For example, the methyl group at position 5 shows a singlet at δ 2.35 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N bonds at 1.33–1.38 Å) and dihedral angles (e.g., 12.5° between pyrazole and pyrimidine rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 412.541 for C₂₅H₂₈N₆) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Use of novel catalysts (e.g., CuI/1,10-phenanthroline) to enhance regioselectivity in cyclization steps, improving yields by ~15% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) increase reaction rates for nucleophilic substitutions at position 7 .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during trifluoromethylation, as seen in derivatives with 67% yield .

Q. How do researchers resolve contradictions in biological activity data across derivatives?

  • Methodological Answer : Contradictions arise from substituent effects. For example:
  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl groups at position 7 enhance enzyme inhibition (e.g., KDR kinase IC₅₀ = 12 nM) but reduce solubility, complicating pharmacokinetic studies .
  • Piperazine vs. Piperidine Moieties : Piperazine derivatives show stronger binding to benzodiazepine receptors (Ki = 8 nM) compared to piperidine analogs (Ki = 35 nM) due to improved hydrogen bonding .
    Resolution involves:
  • SAR Studies : Systematic variation of substituents and computational docking to identify key interactions (e.g., π-π stacking with Phe-200 in target enzymes) .
  • Data Normalization : Adjusting activity metrics for lipophilicity (logP) and molecular weight to account for bioavailability differences .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., purine-binding enzymes). For example, the 4-methylpiperidin-1-yl group forms hydrophobic contacts with Val-183 in KDR kinase .
  • MD Simulations : 100-ns simulations assess binding stability, revealing that the phenyl group at position 3 maintains a stable pose in the active site (RMSD < 2 Å) .
  • QSAR Models : Predictive models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data (R² = 0.89) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies stem from:
  • Crystallinity : Amorphous forms (e.g., spray-dried particles) exhibit 3x higher solubility than crystalline forms, but stability varies .
  • Counterion Selection : Mesylate salts improve aqueous solubility (e.g., 25 mg/mL) compared to free bases (2 mg/mL), but not all studies standardize salt forms .
  • Measurement Techniques : HPLC-UV vs. nephelometry yield differing results due to detection limits. Standardized protocols (e.g., USP <711>) are recommended .

Experimental Design

Q. How to design assays for evaluating enzyme inhibition?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to purine-binding sites (e.g., xanthine oxidase or phosphodiesterases) .
  • Assay Conditions : Use Tris-HCl buffer (pH 7.4) and ATP concentrations near Km (e.g., 10 µM) to mimic physiological conditions .
  • Controls : Include positive controls (e.g., allopurinol for xanthine oxidase) and negative controls (DMSO vehicle) to validate results .

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